molecular formula C6H16OSi B1602111 (Ethoxymethyl)(trimethyl)silane CAS No. 17348-58-2

(Ethoxymethyl)(trimethyl)silane

Cat. No.: B1602111
CAS No.: 17348-58-2
M. Wt: 132.28 g/mol
InChI Key: DGNQBKNQTOMWAO-UHFFFAOYSA-N
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Description

(Ethoxymethyl)(trimethyl)silane is an organosilicon compound with the molecular formula C6H16OSi. It is a colorless liquid that is used in various chemical processes due to its unique properties. The compound is known for its ability to act as a capping agent, which can modify the hydrophobic properties of substrates by coupling with surface hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Ethoxymethyl)(trimethyl)silane can be synthesized through the reaction of chloromethyl trimethylsilane with metal magnesium in the presence of an appropriate solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (Ethoxymethyl)(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acids can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

(Ethoxymethyl)(trimethyl)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Ethoxymethyl)(trimethyl)silane involves its interaction with surface hydroxyl groups, leading to the formation of strong Si-O bonds. This interaction modifies the surface properties of the substrate, making it more hydrophobic. The compound’s ability to form stable bonds with various substrates makes it a valuable tool in surface modification processes .

Comparison with Similar Compounds

Uniqueness: (Ethoxymethyl)(trimethyl)silane is unique due to the presence of both ethoxy and trimethyl groups, which provide it with distinct chemical properties. This combination allows it to act as an effective capping agent and surface modifier, making it more versatile compared to its similar counterparts.

Properties

IUPAC Name

ethoxymethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi/c1-5-7-6-8(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNQBKNQTOMWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557853
Record name (Ethoxymethyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17348-58-2
Record name (Ethoxymethyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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